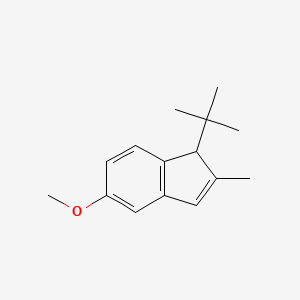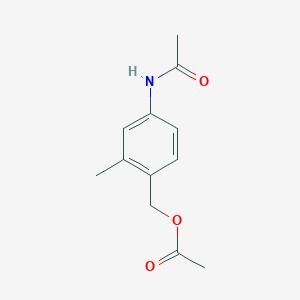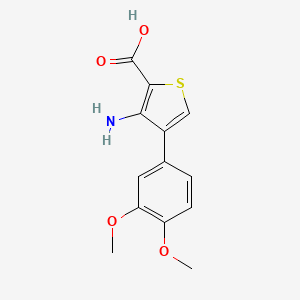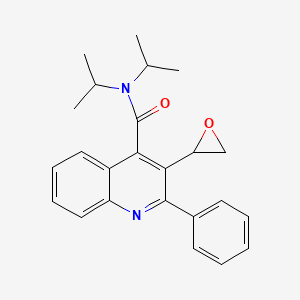
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines an oxirane ring, a phenyl group, and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the oxirane ring. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Oxirane Ring Formation: The oxirane ring can be formed by the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted oxirane derivatives.
科学的研究の応用
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The oxirane ring can form covalent bonds with nucleophilic sites on DNA, leading to DNA damage and inhibition of replication. Additionally, the compound can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
3-(Oxiran-2-yl)-2-phenylquinoline-4-carboxamide: Lacks the N,N-di(propan-2-yl) substitution, leading to different chemical properties and biological activities.
2-Phenylquinoline-4-carboxamide: Lacks both the oxirane ring and the N,N-di(propan-2-yl) substitution, resulting in a simpler structure with distinct reactivity.
3-(Oxiran-2-yl)quinoline-4-carboxamide:
Uniqueness
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is unique due to its combination of an oxirane ring, a phenyl group, and a quinoline moiety, along with the N,N-di(propan-2-yl) substitution. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
特性
CAS番号 |
650607-41-3 |
|---|---|
分子式 |
C24H26N2O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
3-(oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O2/c1-15(2)26(16(3)4)24(27)21-18-12-8-9-13-19(18)25-23(22(21)20-14-28-20)17-10-6-5-7-11-17/h5-13,15-16,20H,14H2,1-4H3 |
InChIキー |
ZSAFOIKNMPJBNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


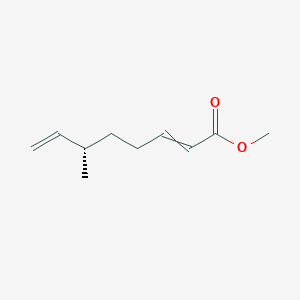
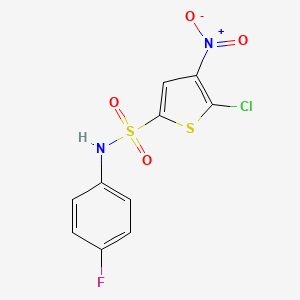
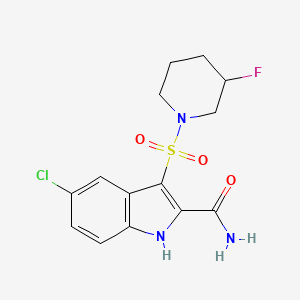
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
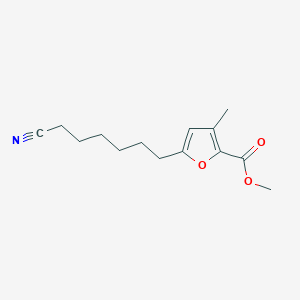
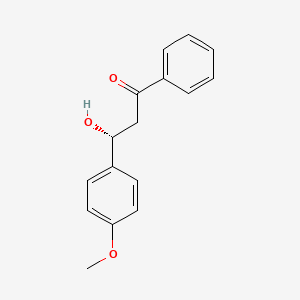
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
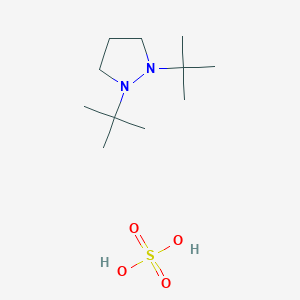
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

